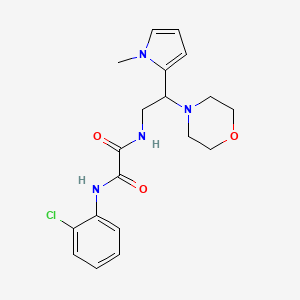
N1-(2-chlorophenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-chlorophenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide, also known as CP-47,497, is a synthetic cannabinoid compound that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the mid-1990s by Pfizer as part of their research into the development of new pain medications. CP-47,497 has been studied extensively for its potential therapeutic applications, as well as its effects on the central nervous system.
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Antagonistic Activities
"N1-(2-chlorophenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide" demonstrates significant interaction with cannabinoid receptors, showcasing its potential as a selective antagonist. The compound's ability to modulate receptor activity could have implications for research in neurological disorders and the development of new therapeutic agents. Studies have elucidated its inverse agonistic properties at cannabinoid CB1 receptors, suggesting a complex mechanism of action that could inform drug design strategies targeting these receptors (Landsman et al., 1997).
Structural and Conformational Analysis
The compound's molecular structure and conformational dynamics are of interest in the context of understanding its interaction with biological targets. Research involving comparative molecular field analysis (CoMFA) and other computational methods have provided insights into the structural requirements for binding to cannabinoid receptors, offering a foundation for the rational design of novel compounds with improved efficacy and selectivity (Shim et al., 2002).
Synthetic Methodologies and Chemical Reactions
Investigations into the synthesis and reactions of compounds containing similar structural motifs have broadened the understanding of their chemical properties and potential applications in synthetic chemistry. For example, research on the reactions of oxazolidino and pyrido thiazines with cyclic amines has contributed to the development of new synthetic routes for heterocyclic compounds, which are valuable in pharmaceutical research and development (Solov’eva et al., 1993).
Applications in Catalysis and Material Science
The compound and its derivatives have been explored for their catalytic properties, demonstrating potential applications in organic synthesis. For instance, studies on copper-catalyzed coupling reactions have highlighted the effectiveness of related ligands, paving the way for the development of more efficient and selective catalytic systems (Chen et al., 2023).
Eigenschaften
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3/c1-23-8-4-7-16(23)17(24-9-11-27-12-10-24)13-21-18(25)19(26)22-15-6-3-2-5-14(15)20/h2-8,17H,9-13H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKBHKJEZZRQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2744159.png)
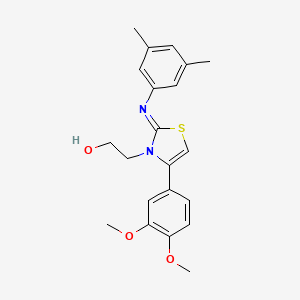
![2-(2,4-dichlorophenoxy)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2744162.png)

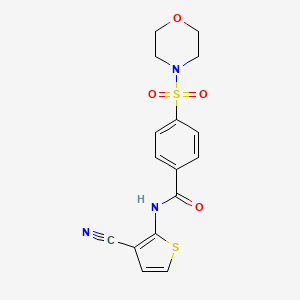
![tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2744166.png)

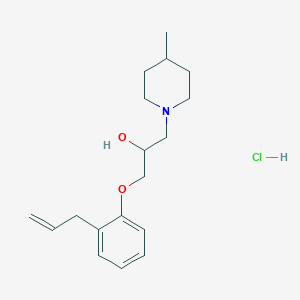
![N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2744170.png)
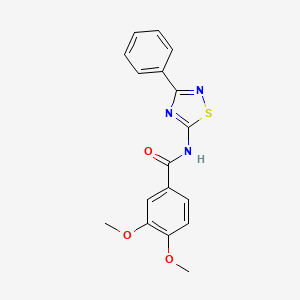

![7-(4-ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2744175.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2744180.png)